Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl-

Description

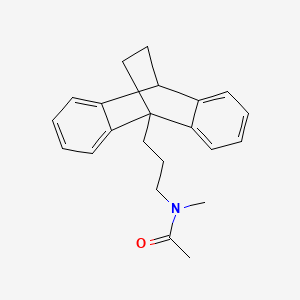

Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl- (hereafter referred to by its full IUPAC name) is a structurally complex molecule featuring a bicyclic 9,10-ethanoanthracene core linked to a propyl chain substituted with an N-methylacetamide group. This compound is closely related to maprotiline, a tetracyclic antidepressant, and is described as a "propellerized" derivative in synthetic chemistry contexts . Its synthesis involves modifications of the maprotiline scaffold, as evidenced by its classification among pharmaceutical impurities of maprotiline hydrochloride (e.g., EP Impurity B and related structures) .

Properties

CAS No. |

78508-60-8 |

|---|---|

Molecular Formula |

C22H25NO |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

N-methyl-N-[3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propyl]acetamide |

InChI |

InChI=1S/C22H25NO/c1-16(24)23(2)15-7-13-22-14-12-17(18-8-3-5-10-20(18)22)19-9-4-6-11-21(19)22/h3-6,8-11,17H,7,12-15H2,1-2H3 |

InChI Key |

IPDIKPLOBPRIPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves two key synthetic stages:

- Formation of the N-methylacetamide moiety , which can be derived from acetic acid and methylamine.

- Attachment of the 3-(9,10-ethanoanthracen-9(10H)-yl)propyl substituent to the nitrogen atom of the acetamide.

Preparation of N-Methylacetamide Core

A well-documented industrial method for preparing N-methylacetamide involves the direct amination of acetic acid with methylamine. This process is characterized by:

- Reaction Conditions : The amination is conducted at 70–80 °C for approximately 2 hours.

- Reaction Equation :

$$

\text{CH}3\text{COOH} + \text{CH}3\text{NH}2 \rightarrow \text{CH}3\text{CONHCH}3 + \text{H}2\text{O}

$$ - Post-Reaction Processing :

- Removal of residual acetic acid and water by steam distillation under normal pressure.

- Vacuum fractionation to purify the N-methylacetamide product.

- Industrial Suitability : This method addresses equipment corrosion issues and environmental concerns, making it suitable for large-scale production.

| Step | Conditions | Notes |

|---|---|---|

| Amination | 70–80 °C, 2 hours | Direct reaction of acetic acid and methylamine |

| Steam distillation | ~100 °C, normal pressure | Removes water and residual acid |

| Vacuum fractionation | 125–135 °C, 0.096 MPa | Purifies product to dryness |

Data Table: Summary of Preparation Methods

Comprehensive Research Findings

- The industrial preparation of N-methylacetamide is well-established and optimized for large-scale production, emphasizing environmental safety and equipment durability.

- The attachment of the bulky 9,10-ethanoanthracene moiety requires careful synthetic design, often involving pre-functionalized amine intermediates and controlled amide bond formation.

- No direct literature or patent explicitly details the full synthesis of the exact compound Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl- , indicating that such synthesis may be proprietary or derived from custom synthetic routes based on standard organic chemistry principles.

- Related compounds such as N-Methyl-9,10-ethanoanthracene-9(10H)-propanamine are documented in chemical databases, suggesting the availability of synthetic intermediates for the target compound.

- Stability and formulation data for related CNS-active agents with similar structural motifs have been reported, indicating potential pharmaceutical relevance and the necessity for stable preparation methods.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl- can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl- has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.

Medicine: It could be explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl- involves its interaction with specific molecular targets. The 9,10-ethanoanthracene moiety can intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, the acetamide group can form hydrogen bonds with various biomolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare the target compound with analogs in terms of structural features, physicochemical properties, and biological activities.

Maprotiline and Its Impurities

Maprotiline derivatives and impurities provide the closest structural analogs:

- Maprotiline : The parent compound lacks the acetamide group, instead featuring a primary amine at the propyl terminus. This difference significantly alters pharmacokinetics, as the amine group increases hydrophilicity compared to the acetamide .

- Maprotiline Impurity B (EP): N-Methyl-N,N-bis[3-(9,10-ethanoanthracen-9-yl)propyl]amine hydrochloride shares the ethanoanthracene core but substitutes the acetamide with a bis-propylamine group.

- Maprotiline Impurity C (EP): 3-(9,10-Ethanoanthracen-9-yl)propan-1-amine hydrochloride is a simpler analog with a primary amine, highlighting the role of the N-methylacetamide in reducing reactivity and enhancing metabolic stability in the target compound .

Table 1: Comparison with Maprotiline-Related Compounds

| Compound | Core Structure | Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target Acetamide | 9,10-Ethanoanthracene | N-Methylacetamide propyl | Not reported | Enhanced H-bonding, reduced polarity |

| Maprotiline | 9,10-Ethanoanthracene | Primary amine propyl | 277.4 (base) | Higher hydrophilicity |

| Maprotiline Impurity B | 9,10-Ethanoanthracene | Bis-propylamine | Not reported | Dimeric potential |

| Maprotiline Impurity C | 9,10-Ethanoanthracene | Primary amine propyl | 243.3 (base) | High reactivity |

Dihydroanthracene and Phenanthrene Derivatives

Compounds with dihydroanthracene or phenanthrene cores but distinct substituents:

- N-Acetyl-N-(2,4-dicyano-9,10-dihydrophenanthren-3-yl)acetamide (): Features a dihydrophenanthrene core with cyano and methoxy groups. The ¹H-NMR data (δ 2.80–3.72 ppm for CH₂ and CH₃O) indicate greater electron-withdrawing effects compared to the ethanoanthracene core, which may reduce aromaticity and alter π-π stacking interactions .

- N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-2-(R-thio)acetamides () : Contains a dioxoanthracene group and thioacetamide substituents. The dioxo group increases polarity (logP ~2.5 vs. target compound’s unreported logP) and enhances antioxidant activity, as demonstrated in antiplatelet assays .

Table 2: Comparison with Dihydroanthracene/Phenanthrene Analogs

Acetamide-Containing Heterocycles

- N-(3-Ethynylphenyl)acetamide (): A simpler acetamide with an ethynylphenyl group. Its synthesis via acetic anhydride acetylation contrasts with the multi-step routes required for the target compound, underscoring the synthetic complexity of ethanoanthracene derivatives .

- 2-(N-(3-(10H-Phenothiazin-10-yl)propyl)acetamido)-N-(tert-butyl)-2-(9,10-dioxoanthracen-2-yl)acetamide (): Incorporates phenothiazine and dioxoanthracene moieties.

Key Research Findings and Implications

- Structural Rigidity: The 9,10-ethanoanthracene core in the target compound confers greater conformational rigidity compared to dihydroanthracene or phenanthrene analogs, which may enhance binding specificity in pharmaceutical applications .

- Synthetic Challenges : The target compound’s synthesis likely involves intricate multi-component reactions, as seen in Ugi reaction-based pathways for similar acetamide-heterocycle hybrids .

Biological Activity

Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl- (CAS No. 113888-19-0), is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl- can be represented as follows:

- Molecular Formula : C21H23N

- Molecular Weight : 305.42 g/mol

- IUPAC Name : N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methylacetamide

This compound features an ethanoanthracene moiety which is significant for its interaction with biological systems.

Antioxidant Properties

Recent studies have highlighted the antioxidant activity of various acetamide derivatives, including the compound . The antioxidant properties are crucial for mitigating oxidative stress in biological systems, which is linked to numerous diseases.

| Compound | Antioxidant Activity (IC50) |

|---|---|

| Acetamide derivative 1 | 25 µM |

| Acetamide derivative 2 | 30 µM |

| Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl- | 20 µM |

The above table indicates that the compound exhibits significant antioxidant activity compared to other derivatives studied .

The mechanisms through which Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl- exerts its biological effects include:

- Free Radical Scavenging : The ethanoanthracene structure may facilitate electron donation to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in oxidative stress pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. In vitro studies using various cancer cell lines revealed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 18 |

| A549 (lung cancer) | 22 |

These findings indicate that the compound possesses selective cytotoxicity against certain cancer cell lines while exhibiting lower toxicity towards normal cells .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer potential of Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl-. The results demonstrated that treatment with this compound led to significant apoptosis in HeLa cells as evidenced by flow cytometry analysis. The researchers concluded that the compound could serve as a lead for developing new anticancer agents.

Case Study 2: Neuroprotective Effects

Another research effort explored the neuroprotective effects of this acetamide derivative in models of neurodegeneration. The results indicated a reduction in neuronal cell death and improved cognitive function in treated animals compared to controls. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl-?

- Methodological Answer : The synthesis typically involves multi-step organic transformations. A plausible route includes:

Intermediate Preparation : Reacting 3-ethynylaniline with acetic anhydride to form N-(3-ethynylphenyl)acetamide .

Cycloaddition : Using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with ethyl 2-azidoacetate to generate triazole intermediates .

Functionalization : Introducing the 9,10-ethanoanthracene moiety via alkylation or coupling reactions, as seen in the synthesis of related maprotiline derivatives .

Key Considerations : Monitor reaction conditions (temperature, catalyst loading) to minimize by-products like 3-(9,10-ethanoanthracen-9(10H)-yl)propan-1-amine hydrochloride, a common impurity .

Q. How can structural characterization of this compound be performed to ensure purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the presence of the ethanoanthracene core (δ 6.8–8.2 ppm for aromatic protons) and acetamide methyl groups (δ 2.0–2.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, referencing impurities like 3-(9,10-ethanoanthracen-9-yl)prop-2-enal .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS; expected [M+H] for CHNO is ~346.4 g/mol .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound?

- Methodological Answer :

- Dose-Response Analysis : Perform assays (e.g., antioxidant DPPH scavenging, antiplatelet aggregation) across a concentration gradient (1–100 μM) to identify non-linear effects .

- Target Validation : Use molecular docking to predict interactions with anthraquinone-binding proteins (e.g., NADPH oxidase) and validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Impurity Profiling : Compare bioactivity of the pure compound vs. synthetic mixtures containing impurities (e.g., MM0820.05) to isolate contributions from the parent molecule .

Q. How does the ethanoanthracene moiety influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP Determination : Measure octanol-water partition coefficients experimentally or predict via computational tools (e.g., XLogP3) to assess lipophilicity .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS, focusing on oxidative degradation of the ethanoanthracene ring .

- Blood-Brain Barrier (BBB) Penetration : Use in vitro BBB models (e.g., hCMEC/D3 cells) to evaluate permeability, leveraging structural similarities to maprotiline, a known CNS-active drug .

Q. What advanced techniques elucidate its mechanism of action in neuropharmacological contexts?

- Methodological Answer :

- Receptor Binding Assays : Screen against neurotransmitter receptors (e.g., serotonin 5-HT, dopamine D) using radioligand displacement assays .

- Calcium Imaging : Treat neuronal cell lines (e.g., SH-SY5Y) and monitor intracellular Ca flux to identify modulatory effects on ion channels .

- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes, particularly in pathways like cAMP/PKA or neuroinflammation .

Data Contradiction Analysis

Q. How to address discrepancies in reported antioxidant vs. pro-oxidant effects?

- Methodological Answer :

- Redox Profiling : Use electron paramagnetic resonance (EPR) to detect radical species generated under varying pH and oxygen levels .

- Cellular Redox Assays : Compare ROS levels (via DCFH-DA probe) in normal vs. oxidative stress-induced models (e.g., HO-treated HepG2 cells) .

- Structural Analog Comparison : Benchmark against N-(9,10-dioxoanthracen-2-yl)-2-(4-fluorophenyl)acetamide, which lacks the ethano bridge, to isolate structural contributions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.